molecular formula C14H13NO B5737132 N-methyl-[1,1'-biphenyl]-2-carboxamide

N-methyl-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B5737132
M. Wt: 211.26 g/mol
InChI Key: UERSZVOVPLBEHC-UHFFFAOYSA-N
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Description

N-methyl-[1,1’-biphenyl]-2-carboxamide is an organic compound that belongs to the class of biphenyl derivatives. Biphenyl compounds are characterized by the presence of two benzene rings connected at the [1,1’] position. These compounds are significant in various fields due to their structural versatility and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-[1,1’-biphenyl]-2-carboxamide typically involves the functionalization of biphenyl derivatives. One common method is the amide formation reaction, where a biphenyl carboxylic acid derivative reacts with a methylamine source under suitable conditions. For instance, the reaction can be carried out using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of biphenyl derivatives, including N-methyl-[1,1’-biphenyl]-2-carboxamide, often employs scalable synthetic methodologies. These methods include catalytic coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst. This method is favored for its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

N-methyl-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common, where the biphenyl ring can be functionalized with different substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-[1,1’-biphenyl]-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methylbiphenyl: Another biphenyl derivative with a methyl group at the 4-position.

    Biphenyl: The parent compound with two benzene rings connected at the [1,1’] position.

    Phenylbenzene: A simpler biphenyl derivative without additional functional groups.

Uniqueness

N-methyl-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both a methyl group and a carboxamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-methyl-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-15-14(16)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERSZVOVPLBEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 3-methoxy-4-[2-[3-(tert-butoxycarbonyl)aminoprop-1-yl]oxybenzoyl]amino-N-[2-(4-aminobut-1-yl)oxy-4-methyl]phenyl-N-methylbenzamide (365 mg) and N-(tert-butoxycarbonyl)glycine (111 mg) in N,N-dimethylformamide (15 ml) were added N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (132 mg) and hydroxybenzotriazole (93.2 mg) and the mixture was stirred at ambient temperature overnight. The solution was diluted with ethyl acetate (30 ml) and the solution was washed successively with saturated aqueous sodium hydrogen carbonate, water and brine. The organic phase was dried over magnesium sulfate and the solvent was evaporated in vacuo to give an amorphous. The crude product was purified by silica gel column chromatography (1% methanol in chloroform) to give 3-methoxy-4-[2-[3-tert-butoxycarbonyl)aminoprop-1-yl]oxybenzoyl]amino-N-[2-4-(tert-butoxycarbonylamino)acetylaminobut-1-yl)oxy-4-methyl]phenyl-N-methylbenzamide (320 mg).
[Compound]
Name
3-methoxy-4-[2-[3-(tert-butoxycarbonyl)aminoprop-1-yl]oxybenzoyl]amino-N-[2-(4-aminobut-1-yl)oxy-4-methyl]phenyl-N-methylbenzamide
Quantity
365 mg
Type
reactant
Reaction Step One
Quantity
111 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step Two
Quantity
93.2 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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